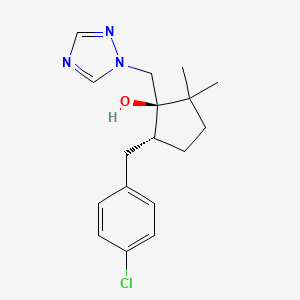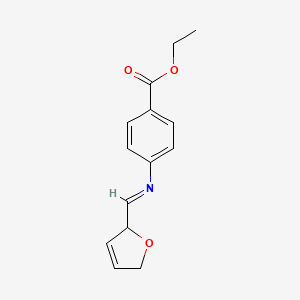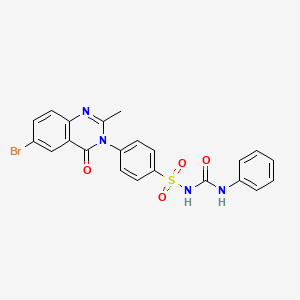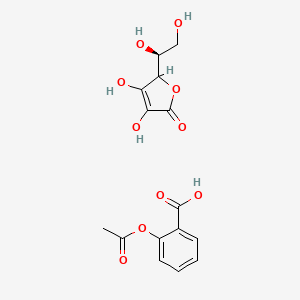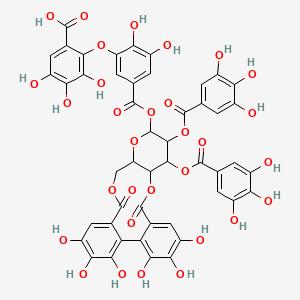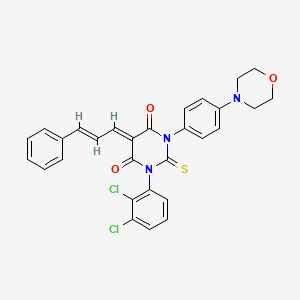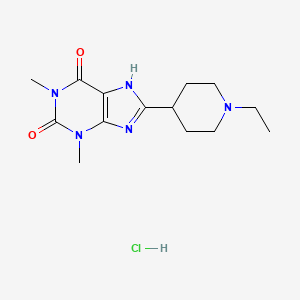
Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride is a chemical compound known for its pharmacological properties. It is a derivative of theophylline, which is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the 1-ethyl-4-piperidyl group enhances its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride typically involves the alkylation of theophylline with 1-ethyl-4-piperidyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The final product is purified using recrystallization or chromatography techniques to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the theophylline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidyl nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidyl group.
Reduction: Reduced forms of the theophylline moiety.
Substitution: Alkylated or acylated derivatives of the compound.
科学的研究の応用
Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential as a bronchodilator and its effects on the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate levels. This results in the relaxation of smooth muscle tissues, particularly in the respiratory tract. Additionally, it has been shown to antagonize adenosine receptors, contributing to its bronchodilator effects.
類似化合物との比較
- Theophylline
- Aminophylline
- Dyphylline
- Oxtriphylline
Comparison: Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride is unique due to the presence of the 1-ethyl-4-piperidyl group, which enhances its pharmacokinetic properties compared to theophylline and its other derivatives. This modification results in improved bioavailability and a longer duration of action, making it a more effective therapeutic agent in certain conditions.
特性
CAS番号 |
97361-19-8 |
|---|---|
分子式 |
C14H22ClN5O2 |
分子量 |
327.81 g/mol |
IUPAC名 |
8-(1-ethylpiperidin-4-yl)-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H21N5O2.ClH/c1-4-19-7-5-9(6-8-19)11-15-10-12(16-11)17(2)14(21)18(3)13(10)20;/h9H,4-8H2,1-3H3,(H,15,16);1H |
InChIキー |
IMZVVHCHRKENSX-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)




